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molecular formula C9H15NO4 B8755175 Carbamic acid, N,N-bis(2-oxoethyl)-, 1,1-dimethylethyl ester CAS No. 103898-12-0

Carbamic acid, N,N-bis(2-oxoethyl)-, 1,1-dimethylethyl ester

Cat. No. B8755175
M. Wt: 201.22 g/mol
InChI Key: XSAUPJILWUFVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345056B2

Procedure details

Acetone-1,3-dicarboxylic acid (13.8 g, 94.96 mmol) and sodium acetate (7.94 g, 96.8 mmol) were added to a solution of bis-(2-oxo-ethyl)-carbamic acid tert-butyl ester (19.1 g, 94.96 mmol) in H2O (118 mL). Benzylamine (10.3 mL, 94.96 mmol) was dissolved in aqueous HCl (3 N, 63 mL) and was subsequently added to the stirring solution of the dialdehyde and the dicarboxylic acid over a 15 minute period. The reaction mixture was stirred for 3 days at room temperature after which the pH was adjusted to 8 by the addition of potassium carbonate. The resulting solution was extracted with methylene chloride (4×70 mL), the organic extracts dried (Na2SO4), filtered and concentrated under vacuum. The resulting residue was purified by silica gel chromatography, (eluant hexane/EtOAc 9/1 to 1/1, v/v), to give 15.1 g (48%) of 9-benzyl-7-oxo-3,9-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester as a brown oil. Retention time (min)=1.195, method [1], MS(ESI) 331.2 (M+H); 1H NMR (300 MHz, CDCl3) δ 7.43-7.15 (m, 5H), 4.00-3.81 (m, 4H), 3.21 (bs, 2H), 3.20-2.98 (m, 2H), 2.62 (dd, J=15.9 Hz, 5.5 Hz, 2H), 2.28-2.17 (m, 2H), 1.42 (s, 9H).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
7.94 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
63 mL
Type
solvent
Reaction Step Two
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5](O)=O)=[O:3].C([O-])(=O)C.[Na+].[C:16]([O:20][C:21](=[O:29])[N:22]([CH2:26]C=O)[CH2:23]C=O)([CH3:19])([CH3:18])[CH3:17].[CH2:30]([NH2:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C(=O)([O-])[O-].[K+].[K+]>O.Cl>[C:16]([O:20][C:21]([N:22]1[CH2:26][CH:8]2[N:37]([CH2:30][C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[CH:5]([CH2:4][C:2](=[O:3])[CH2:1]2)[CH2:23]1)=[O:29])([CH3:19])([CH3:18])[CH3:17] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
7.94 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(CC=O)CC=O)=O
Name
Quantity
118 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
63 mL
Type
solvent
Smiles
Cl
Step Three
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dicarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days at room temperature after which the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with methylene chloride (4×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2CC(CC(C1)N2CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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